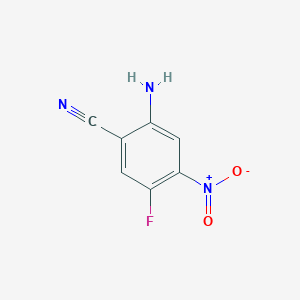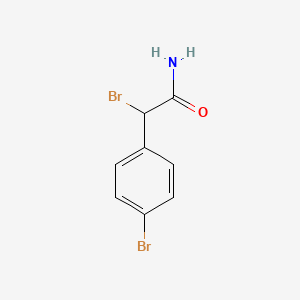![molecular formula C13H18N2 B13005075 6-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13005075.png)
6-Benzyl-3,6-diazabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-3,6-diazabicyclo[321]octane is a bicyclic compound with the molecular formula C13H18N2 It is a derivative of the 3,6-diazabicyclo[321]octane scaffold, which is known for its structural rigidity and unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3,6-diazabicyclo[3.2.1]octane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, which include benzylamine and a suitable bicyclic precursor.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the benzylamine is reacted with the bicyclic precursor under specific conditions to form the 3,6-diazabicyclo[3.2.1]octane core.
Functionalization: The final step involves the introduction of the benzyl group at the 6-position of the bicyclic core. This is achieved through a series of functionalization reactions, including alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include:
Catalytic Processes: The use of catalysts to enhance the efficiency of the cyclization and functionalization reactions.
Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions
6-Benzyl-3,6-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
科学研究应用
6-Benzyl-3,6-diazabicyclo[3.2.1]octane has a wide range of scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and natural products.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development, particularly in the synthesis of bioactive molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and catalysts.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a biochemical probe.
作用机制
The mechanism of action of 6-Benzyl-3,6-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The benzyl group at the 6-position may also play a role in the compound’s biological activity by influencing its interaction with target molecules.
相似化合物的比较
Similar Compounds
3,6-Diazabicyclo[3.2.1]octane: The parent compound without the benzyl group.
8-Azabicyclo[3.2.1]octane: A similar bicyclic compound with a different nitrogen position.
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: A derivative with a carboxylate group at the 8-position.
Uniqueness
6-Benzyl-3,6-diazabicyclo[3.2.1]octane is unique due to the presence of the benzyl group at the 6-position, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s stability, reactivity, and interaction with molecular targets, making it a valuable compound in various research applications.
属性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.30 g/mol |
IUPAC 名称 |
6-benzyl-3,6-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-13(15)8-14-7-12/h1-5,12-14H,6-10H2 |
InChI 键 |
JRNWPTBCYCKVRR-UHFFFAOYSA-N |
规范 SMILES |
C1C2CNCC1N(C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


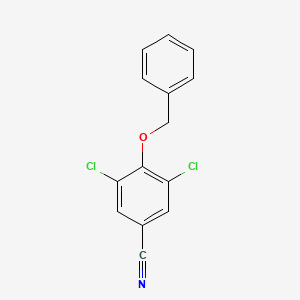
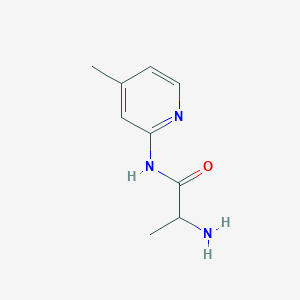


![4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005025.png)
![(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13005032.png)

![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)

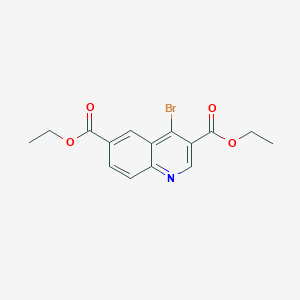
![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)

